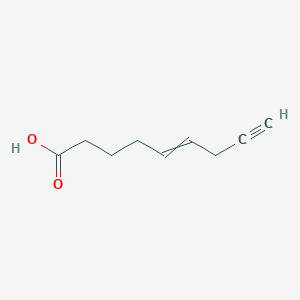

Non-5-en-8-ynoic acid

CAS No.: 76047-80-8

Cat. No.: VC19342815

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76047-80-8 |

|---|---|

| Molecular Formula | C9H12O2 |

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | non-5-en-8-ynoic acid |

| Standard InChI | InChI=1S/C9H12O2/c1-2-3-4-5-6-7-8-9(10)11/h1,4-5H,3,6-8H2,(H,10,11) |

| Standard InChI Key | MMZLBPJIGSEMMG-UHFFFAOYSA-N |

| Canonical SMILES | C#CCC=CCCCC(=O)O |

Introduction

Structural Characteristics

Molecular Architecture

Non-5-en-8-ynoic acid (IUPAC name: non-5-en-8-ynoic acid) has the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol. Its structure combines a carboxylic acid terminus with a conjugated system of a double bond (C5–C6) and a terminal triple bond (C8–C9). Key identifiers include:

| Property | Value |

|---|---|

| SMILES | C=CCC#CCCCC(=O)O |

| InChI | InChI=1S/C9H12O2/c1-2-3-4-5-6-7-8-9(10)11/h3-4H,2,5-8H2,1H3,(H,10,11) |

| InChIKey | XEJITOJPSFRBPN-UHFFFAOYSA-N |

| CAS Registry | Not yet assigned |

The compound’s reactivity is influenced by the electronic effects of the conjugated enyne system and the acidity of the carboxylic acid group (pKa ≈ 4.5–5.0) .

Spectroscopic Signatures

While experimental data for Non-5-en-8-ynoic acid are scarce, analogous compounds like 8-nonynoic acid (CID 35698) and 4-nonynoic acid (CID 5312639) provide reference points:

-

IR Spectroscopy: Expected peaks include ν(C≡C) ≈ 2100–2260 cm⁻¹ and ν(C=O) ≈ 1700 cm⁻¹ .

-

NMR: The terminal alkyne proton (if present) resonates at δ 1.8–2.2 ppm, while olefinic protons appear at δ 5.0–6.0 ppm .

Synthesis and Reactivity

Synthetic Routes

The synthesis of enynoic acids typically involves cross-coupling or elimination strategies:

-

Alkyne Formation: A terminal alkyne can be introduced via Sonogashira coupling or dehydrohalogenation of vicinal dihalides .

-

Double Bond Installation: Wittig or Horner-Wadsworth-Emmons reactions are employed to position the olefin.

-

Oxidation: Final oxidation of an aldehyde or alcohol precursor to the carboxylic acid completes the synthesis .

For example, Hiroya et al. demonstrated the cyclization of 2-en-4-ynoic acid derivatives using weak bases like Et₃N, which could be adapted for Non-5-en-8-ynoic acid synthesis .

Chemical Reactivity

The compound’s conjugated system enables diverse transformations:

-

Hydrogenation: Selective reduction of the triple bond to a single bond using Lindlar’s catalyst yields non-5-enoic acid.

-

Cycloaddition: The enyne system may participate in Diels-Alder reactions, forming bicyclic structures.

-

Oxidation: Ozonolysis cleaves the double bond, producing shorter-chain carboxylic acids .

Industrial and Research Applications

Organic Synthesis

Non-5-en-8-ynoic acid serves as a versatile building block for:

-

Heterocycle Formation: Base-promoted cyclization reactions generate lactones or fused-ring systems .

-

Polymer Chemistry: The enyne motif can undergo polymerization to create conductive materials .

Material Science

The compound’s rigid structure and electronic properties make it a candidate for liquid crystal or photovoltaic applications .

Future Perspectives

Despite its promise, challenges remain:

-

Synthetic Optimization: Developing regioselective methods to avoid side reactions at the enyne moiety.

-

Biological Profiling: Systematic studies to validate antimicrobial, anticancer, and anti-inflammatory activities.

-

Stability Enhancements: Addressing oxidative degradation through protective group strategies .

Collaborative efforts between synthetic chemists and pharmacologists will be critical to unlocking the full potential of Non-5-en-8-ynoic acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume